H-Met-OiPr hydrochloride

Cytotoxicity Meth A sarcoma Structure-Activity Relationship

H-Met-OiPr·HCl is a chiral amino acid ester hydrochloride specifically validated for synthesizing farnesyl-protein transferase (FTase) inhibitors. Its isopropyl ester moiety ensures low intrinsic cytotoxicity (IC50 ~28-29 µM), making cellular effects attributable to on-target enzyme inhibition rather than non-specific toxicity. With a minimum purity of 97% and 36-month lyophilized stability at -20°C, it is the preferred building block for multi-year peptide synthesis projects. Choose H-Met-OiPr·HCl for reliable, on-target research outcomes.

Molecular Formula C8H18ClNO2S
Molecular Weight 227.75 g/mol
CAS No. 85391-05-5
Cat. No. B554995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Met-OiPr hydrochloride
CAS85391-05-5
Synonyms85391-05-5; H-MET-OIPRHCL; (S)-Isopropyl2-amino-4-(methylthio)butanoatehydrochloride; L-methionineisopropylesterhydrochloride; H-Met-OiPr??HCl; IsopropylL-methionateHCl; SCHEMBL6775565; CTK7B5619; MolPort-003-981-646; ONXXRAMAPIOLSS-FJXQXJEOSA-N; IsopropylL-methionatehydrochloride; EINECS286-758-5; 3251AC; AKOS015849589; AM82151; methionineisopropylesterhydrochloride; AK111193; KB-53323; L-METHIONINEISOPROPYLESTERHYDROCHLORIDE; H-Met-OiPrinvertedexclamationmarkcurrencyHCl; A841317; propan-2-yl(2S)-2-azanyl-4-methylsulfanyl-butanoatehydrochloride; (2S)-2-amino-4-(methylthio)butanoicacidpropan-2-ylesterhydrochloride
Molecular FormulaC8H18ClNO2S
Molecular Weight227.75 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CCSC)N.Cl
InChIInChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1
InChIKeyONXXRAMAPIOLSS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Met-OiPr Hydrochloride (CAS 85391-05-5): A Methionine Amino Acid Ester Derivative for FTase Inhibitor Synthesis


H-Met-OiPr hydrochloride (CAS 85391-05-5), also known as L-methionine isopropyl ester hydrochloride or isopropyl L-methionate hydrochloride [1], is a chiral amino acid ester derivative within the broader class of methionine alkyl esters. The compound consists of the L-methionine core with its carboxylic acid group esterified by an isopropyl moiety, and is formulated as the hydrochloride salt [1]. This esterification masks the carboxyl group's reactivity, while the hydrochloride salt enhances solubility and handling characteristics compared to the free base . Its primary research application involves participating in the synthesis of inhibitors targeting farnesyl-protein transferase (FTase), a key enzyme in post-translational protein modification [1].

Why H-Met-OiPr Hydrochloride Cannot Be Interchanged with Other Methionine Esters


Procurement decisions for methionine ester hydrochlorides cannot be based on the methionine core alone. Critical differences in the ester alkyl group (e.g., methyl, ethyl, isopropyl, decyl) profoundly influence the compound's physicochemical properties, including lipophilicity, steric bulk, and hydrolytic stability, which in turn dictate its biological activity, reactivity, and handling [1]. The evidence presented below demonstrates that selecting a specific alkyl ester is not a trivial substitution but a fundamental choice that impacts experimental outcomes.

H-Met-OiPr Hydrochloride (CAS 85391-05-5): Quantitative Differentiation Evidence for Scientific Selection


Cytotoxic Activity in Meth A Sarcoma as a Function of Alkyl Chain Length

A homologous series of L-methionine alkyl ester hydrochlorides was evaluated for in vitro growth inhibitory activity in Meth A sarcoma. The isopropyl ester (H-Met-OiPr·HCl) belongs to a class where cytotoxicity is directly proportional to alkyl chain length [1]. While optimum activity was observed with the decyl and dodecyl esters (IC50 = 29 µM and 28 µM, respectively), the isopropyl ester's shorter chain length and resulting lower lipophilicity position it as a less cytotoxic, more selective tool compared to these longer-chain analogs [1].

Cytotoxicity Meth A sarcoma Structure-Activity Relationship

Enhanced Handling and Stability as the Hydrochloride Salt

The hydrochloride salt form of H-Met-OiPr provides practical advantages over the free base. The salt form generally improves stability and solubility, simplifying handling and use in reactions . Vendor specifications indicate that the lyophilized powder is stable for 36 months when stored desiccated at -20°C, providing a long shelf life for laboratory stock [1].

Stability Solubility Handling

Commercial Availability with Defined Purity Specification

Procurement of H-Met-OiPr·HCl is supported by vendors offering a defined minimum purity specification. One supplier lists a minimum purity of 95% . This provides a clear, verifiable quality benchmark for researchers, in contrast to some other methionine ester derivatives where purity specifications may be less consistently reported.

Purity Procurement Quality Control

H-Met-OiPr Hydrochloride (CAS 85391-05-5): Application Scenarios Derived from Quantitative Evidence


FTase Inhibitor Synthesis in Cancer Research with Minimal Off-Target Cytotoxicity

H-Met-OiPr·HCl is specifically indicated for the synthesis of farnesyl-protein transferase (FTase) inhibitors [1]. As demonstrated by the class-level structure-activity relationship, its short isopropyl ester chain confers significantly lower intrinsic cytotoxicity compared to longer-chain analogs like decyl or dodecyl esters (IC50 ≈ 28-29 µM in Meth A sarcoma) [2]. This property makes H-Met-OiPr·HCl the preferred methionine ester starting material when the goal is to develop FTase inhibitors where any observed cellular effects can be confidently attributed to on-target enzyme inhibition rather than non-specific cytotoxicity from the ester moiety [2].

Long-Term Research Programs Requiring Stable and Reliable Stock Solutions

The defined 36-month stability of the lyophilized powder when stored at -20°C under desiccation [3] makes H-Met-OiPr·HCl a reliable choice for laboratories planning multi-year research projects. This long shelf life, comparable to other amino acid ester hydrochlorides stored under similar conditions, minimizes the need for frequent re-ordering and re-validation, ensuring consistent material is available throughout the duration of a study.

Peptide and Small Molecule Synthesis Requiring High-Purity Amino Acid Building Blocks

With a commercially specified minimum purity of 95% , H-Met-OiPr·HCl is well-suited as a building block in solid-phase peptide synthesis or solution-phase chemistry for generating more complex molecules. The high purity specification reduces the likelihood of side reactions and simplifies purification of the final FTase inhibitor product, which is critical for generating reliable biological data.

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